molecular formula C11H14ClNO B8068214 1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride

1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride

Cat. No.: B8068214
M. Wt: 211.69 g/mol
InChI Key: PGCQQZZQFAUTPS-UHFFFAOYSA-N
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Description

1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride is a compound belonging to the class of substituted benzofuransThis compound is also referred to as 5-(2-Aminopropyl)benzofuran hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranethanamine, alpha-methyl-, hydrochloride typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranethanamine, alpha-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions are used to convert nitro groups to amines.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with different functional groups, while reduction typically produces amines.

Scientific Research Applications

5-Benzofuranethanamine, alpha-methyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzofuranethanamine, alpha-methyl-, hydrochloride involves its interaction with neurotransmitter systems. It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor and releasing agent, which leads to increased levels of these neurotransmitters in the synaptic cleft . This action is believed to contribute to its psychoactive and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzofuranethanamine, alpha-methyl-, hydrochloride is unique due to its specific interaction with multiple neurotransmitter systems, making it a compound of interest for both scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)7-11-10-4-2-3-9(10)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCQQZZQFAUTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C=CC=C2C=CO1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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